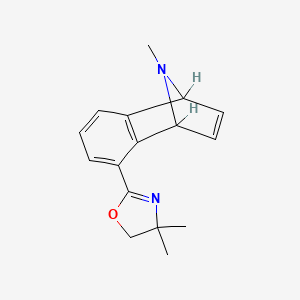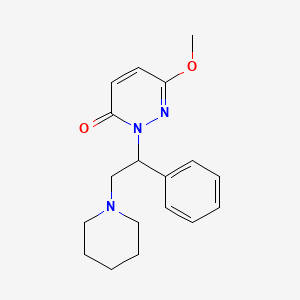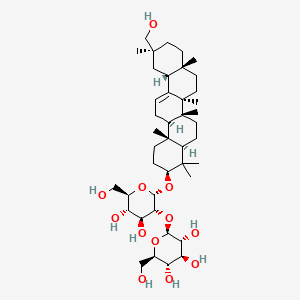
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is a complex organic compound featuring both oxazole and naphthalene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazole ring, which can be synthesized via the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions. The naphthalene moiety is then introduced through a Friedel-Crafts alkylation reaction, where the oxazole derivative acts as the electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketonized derivatives, while substitution reactions could introduce various functional groups onto the naphthalene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets could lead to the development of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of new catalysts for chemical processes.
Mecanismo De Acción
The mechanism by which 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
- 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- 4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenol
Uniqueness
Compared to these similar compounds, 5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-9-methyl-1,4-dihydro-1,4-epiminonaphthalene is unique due to the presence of both the oxazole and naphthalene moieties
Propiedades
Número CAS |
82946-69-8 |
|---|---|
Fórmula molecular |
C16H18N2O |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(11-methyl-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraen-3-yl)-5H-1,3-oxazole |
InChI |
InChI=1S/C16H18N2O/c1-16(2)9-19-15(17-16)11-6-4-5-10-12-7-8-13(14(10)11)18(12)3/h4-8,12-13H,9H2,1-3H3 |
Clave InChI |
FSRSNUOPNPXGKH-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC=CC3=C2C4C=CC3N4C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)





![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)


